Chebulanin
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O19/c28-5-12-20-19(37)22(27(42-12)46-23(38)6-1-9(29)16(34)10(30)2-6)45-24(39)7-3-11(31)17(35)21-15(7)14(18(36)26(41)44-21)8(4-13(32)33)25(40)43-20/h1-3,8,12,14,18-20,22,27-31,34-37H,4-5H2,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQIRFXIDGVWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C(C4C(C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation Methodologies of Chebulanin
Natural Occurrence and Botanical Sources of Chebulanin
This compound is primarily found in various plants, with a notable abundance in the fruits of Terminalia chebula smolecule.com. Terminalia chebula, commonly known as black or chebulic myrobalan, is a tree native to Southeast Asia and is widely used in traditional medicine across Asia smolecule.comrjpponline.org. The fruit of T. chebula is a rich source of tannins, including this compound, chebulagic acid, chebulinic acid, corilagin (B190828), punicalagin (B30970), and ellagic acid rjpponline.orgmdpi.comtandfonline.com. While T. chebula is the most prominent source, other plants containing ellagitannins may also potentially contain this compound academicjournals.org. Terminalia chebula naturally occurs in regions spanning from the sub-Himalayan area of Nepal and Northern India to Sri Lanka, Myanmar, Thailand, Indo-China, and Southern China academicjournals.org. In India, it is found in sub-Himalayan tracts academicjournals.org.
This compound is classified as a chebulic ellagitannin, formed from chebulic acid or chebuloyl groups with sugars or polyols mdpi.com.
Advanced Extraction Techniques for this compound Isolation
Various extraction methods are employed to obtain this compound from its botanical sources, particularly the fruits of Terminalia chebula. A common approach involves solvent extraction of the dried and crushed fruits smolecule.com. Solvents such as acetone (B3395972) or methanol (B129727) are typically used smolecule.com. For instance, a study utilized 70% acetone solution for extraction, followed by concentration and lyophilization plos.org. Another method involves extraction with 70% aqueous methanol scispace.com.
Research has explored different solvent systems and techniques to optimize the extraction of phenolic compounds, including this compound, from T. chebula. These include using water, 50% water-ethanol, and pure ethanol (B145695) as solvents, with ultrasonication assisting the process frontiersin.org. The choice of solvent can influence the yield and profile of extracted compounds frontiersin.org. For example, ethanol, being less polar than water, can help break down cell walls, while adding water to ethanol increases polarity, allowing for the extraction of a broader range of soluble compounds frontiersin.org.
Other extraction techniques mentioned include reflux systems in combination with water-ethanol and water-propylene glycol, as well as subcritical water extraction researchgate.net. However, traditional methods involving high temperatures and long durations may potentially decrease the activity of some antioxidants researchgate.net. Ultrasonic-assisted extraction using aqueous ethanol has also been applied to extract phenolic compounds from Terminalia chebula fruits, with parameters such as ethanol concentration, ultrasonic intensity, temperature, and time being investigated and optimized researchgate.net.
Detailed extraction protocols often involve multiple steps, including initial solvent extraction, filtration, concentration under reduced pressure (e.g., using a rotary evaporator), and lyophilization to obtain a dry extract plos.orgscispace.com.
Chromatographic Purification Strategies for this compound
Following the initial extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex mixture of compounds present in the crude extract smolecule.com. Various chromatographic methods have been employed for this purpose.
Macroporous resin is often used as an initial purification step after solvent extraction and concentration smolecule.complos.org. For example, separation using DIAION HP20 macroporous resin with a methanol-water gradient has been reported plos.org. Another study used a column chromatography of DIAION HP-20 macroporous resin eluted successively by water and 95% ethanol nih.gov.
High-performance liquid chromatography (HPLC) is a widely used technique for the isolation and purification of this compound and other ellagitannins from T. chebula smolecule.comresearchgate.net. Preparative HPLC with gradient elution using mobile phases like methanol and 0.1% formic acid in water has been successfully employed nih.gov. Reversed-phase liquid chromatography is also utilized nih.gov.
High-speed counter-current chromatography (HSCCC), a support-free liquid-liquid partition chromatography, has been developed for the preparative isolation of hydrolysable tannins, including chebulagic acid and chebulinic acid, from T. chebula researchgate.net. This technique offers high recovery and efficiency researchgate.net. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can be used in HSCCC for the separation of these compounds researchgate.net.
Purification strategies often involve a combination of these techniques. For instance, an ethanolic extract of T. chebula fruits was subjected to consecutive solvent partitioning, followed by silica (B1680970) gel and Sephadex LH-20 column chromatographies to isolate compounds, including chebulic acid researchgate.netnih.gov.
The purity and identity of isolated this compound are typically confirmed using spectroscopic methods such as Electrospray Ionization-Mass Spectrometry (ESI-MS), 1H-NMR, and 13C-NMR plos.org.
Here is a summary of some reported extraction and purification strategies:
| Extraction Solvent(s) | Purification Method(s) | Botanical Source Part | Reference |
| 70% acetone solution | Macroporous resin (DIAION HP20), Concentration, Lyophilization | Dried fruits | plos.org |
| Acetone or methanol | Macroporous resin, Chromatographic techniques (e.g., HPLC) | Dried fruits | smolecule.com |
| Water, 50% water-ethanol, ethanol | Ultrasonication, Filtration, Lyophilization/Evaporation, HPLC | Powdered fruit | frontiersin.org |
| Ethanolic extract | Solvent partitioning, Silica gel column chromatography, Sephadex LH-20 column chromatography | Fruits | researchgate.netnih.gov |
| 70% aqueous methanol | Evaporation, Redissolving in water, Preparative chromatography | Hammered fruits | scispace.com |
| Methanol | Filtration, Concentration, Lyophilization, Solvent partitioning (CHCl3, EtOAc, n-BuOH, H2O) | Dried fruits | scispace.com |
| Water-ethanol, Water-propylene glycol | Reflux system | Fruits | researchgate.net |
| Aqueous ethanol | Ultrasonic-assisted extraction | Fruits | researchgate.net |
| Water | Concentration, Lyophilization | Dried fruits | scispace.com |
| 95% ethanol | DIAION HP-20 macroporous resin column chromatography | Crude extract | nih.gov |
| Methanol + 0.1% formic acid water | Preparative HPLC | Crude extract | nih.gov |
| n-hexane-ethyl acetate-methanol-water | High-speed counter-current chromatography (HSCCC) | Crude extract | researchgate.net |
Structural Elucidation and Characterization Advancements of Chebulanin
Spectroscopic Methods for Chebulanin Structural Confirmation
Spectroscopic methods play a crucial role in confirming the structure and purity of isolated this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and molecular weight. plos.orgnih.gov
Nuclear Magnetic Resonance Spectroscopy Applications in this compound Analysis
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental tool for the structural confirmation of this compound. plos.orgnih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can assign specific signals to individual protons and carbons within the this compound molecule. This provides detailed insights into the connectivity and functional groups present. Studies have utilized high-field NMR spectrometers, such as 600 MHz systems, to obtain high-resolution spectra for the complete assignment of this compound's protons and carbons. plos.orgnih.gov Comparison of these spectral data with reported values for this compound confirms its identity. plos.org
Mass Spectrometry Techniques for this compound Structural Analysis
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is widely employed for determining the molecular weight and fragmentation pattern of this compound. plos.orgnih.gov ESI-MS in negative ion mode is commonly used for analyzing this compound, yielding a molecular ion peak at m/z 651 [M-H]⁻, which corresponds to the calculated molecular formula C₂₇H₂₄O₁₉. plos.orgnih.gov
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) and triple-quadrupole LC/MS systems are utilized for the analysis of Terminalia chebula extracts, enabling the identification and characterization of this compound within complex mixtures. plos.orgnih.govmdpi.comresearchgate.netutu.fi These techniques allow for the determination of precursor ions and characteristic fragment ions, aiding in the structural elucidation and confirmation. mdpi.comresearchgate.netutu.fi For instance, in MS/MS analysis, a prominent product ion for this compound is observed at m/z 169. utu.fi The use of high-resolution mass spectrometry further enhances the accuracy of molecular formula determination and structural analysis. utu.fi
Table 1 summarizes typical spectroscopic data used for this compound characterization:
| Method | Parameter | Observed Data (Example) | Reference |
| ESI-MS (Negative) | Molecular Ion [M-H]⁻ | m/z 651 | plos.orgnih.gov |
| MS/MS | Fragment Ion | m/z 169 | utu.fi |
| ¹H NMR | Chemical Shifts | δ values (solvent dependent) | plos.org |
| ¹³C NMR | Chemical Shifts | δ values (solvent dependent) | plos.org |
Structural Features of this compound Influencing Biological Activity
This compound is a complex hydrolyzable tannin, and its biological activities are closely linked to its specific structural features. nih.govtsijournals.com As a polyphenol, it contains multiple hydroxyl groups and ester linkages, which contribute to its interactions with biological targets. nih.govtsijournals.com
Structural analysis suggests that the presence of the 2,4-O-chebuloyl-β-D-glucose gallic acyl derivative structural domain, also found in chebulagic acid, may be a key feature contributing to its anti-inflammatory activity. frontiersin.org Studies investigating the anti-arthritic effects of this compound have shown that it can suppress inflammatory mediators such as TNF-α, IL-6, MMP-3, and COX-2. plos.orgnih.gov This suggests that structural elements within this compound interact with pathways involved in inflammation, such as the NF-κB and MAPK signaling pathways. frontiersin.orgresearchgate.net
The presence of multiple phenolic hydroxyl groups also contributes to its antioxidant properties, allowing it to scavenge free radicals and chelate metal ions. biocrick.comchemfaces.com These structural characteristics are fundamental to its observed biological effects.
Chemical Reactivity and Transformation Pathways of this compound
This compound, being a hydrolyzable tannin, is susceptible to hydrolysis, particularly under certain conditions such as drying or processing. mdpi.comresearchgate.net This hydrolysis can lead to the degradation of this compound into simpler phenolic compounds, including gallic acid and ellagic acid. mdpi.comresearchgate.net
Research on the drying process of Terminalia chebula fruits has shown that hydrolyzable tannins like this compound degrade over time, resulting in an increase in the content of their degradation products. mdpi.comresearchgate.net This transformation highlights the lability of the ester linkages in this compound under specific environmental or processing conditions.
The chemical reactivity of this compound is influenced by its polyphenol structure, making it prone to oxidation and hydrolysis. mdpi.com Understanding these transformation pathways is important for optimizing extraction and processing methods to preserve the integrity and biological activity of this compound.
Table 2 illustrates the degradation of this compound during sunlight drying:
| Compound | Initial Content | Content After Drying | Change | Reference |
| This compound | Higher | Decreased | Degradation | mdpi.comresearchgate.net |
| Gallic Acid | Lower | Increased | Formation | mdpi.comresearchgate.net |
| Ellagic Acid | Lower | Increased | Formation | mdpi.comresearchgate.net |
This degradation pathway suggests that the complex structure of this compound can be broken down into its constituent phenolic acids.
Biosynthetic Pathways and Metabolic Engineering Research for Chebulanin
Elucidation of Chebulanin Biosynthesis Pathways
The biosynthesis of hydrolyzable tannins like this compound begins with the production of gallic acid mdpi.comnih.gov. Gallic acid is primarily formed from 3-dehydroshikimic acid (3-DHS), an intermediate of the shikimate pathway nih.govnih.govresearchgate.netutu.fi. This conversion is catalyzed by a specific dehydrogenase enzyme, such as dehydroshikimate dehydrogenase (DSDG), which facilitates the dehydrogenation of 3-DHS utu.fi. While alternative pathways for gallic acid synthesis, including one involving phenylpropanoids, have been suggested, the route from 3-DHS is considered a major pathway in plants researchgate.nettandfonline.com.
Following the formation of gallic acid, the biosynthesis of hydrolyzable tannins proceeds with the esterification of gallic acid to a glucose core nih.govresearchgate.net. The initial step involves the formation of β-glucogallin (1-O-galloyl-β-D-glucose) through the action of a UDP-glucosyltransferase (UGT), specifically a UDP-glucose:gallic acid glucosyltransferase nih.govresearchgate.net. β-Glucogallin serves as a key intermediate and a galloyl donor for subsequent galloylation steps nih.gov.
The pathway then involves a series of galloylation reactions, where additional galloyl groups are sequentially attached to the glucose core, catalyzed by galloyltransferases nih.gov. This process leads to the formation of highly galloylated glucoses, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) mdpi.comnih.gov. PGG is a crucial branch point in the biosynthesis of hydrolyzable tannins, serving as a precursor for both gallotannins and ellagitannins nih.gov.
This compound, being an ellagitannin, is formed from PGG through oxidative coupling reactions nih.gov. Laccase-type phenol (B47542) oxidases catalyze the formation of hexahydroxydiphenoyl (HHDP) groups through the oxidative linkage of adjacent galloyl groups on the glucose core nih.gov. Further modifications, including the incorporation of a chebuloyl group, lead to the complex structure of this compound nih.govmdpi.com. The precise enzymatic steps and the specific enzymes responsible for the formation of the chebuloyl moiety in this compound are areas of ongoing research. Studies have indicated that chebulic ellagitannins, including this compound, are formed from chebulic acid or chebuloyl groups linked to sugars or polyols nih.govmdpi.com.
During processes like sunlight drying of Terminalia chebula fruits, hydrolyzable tannins such as this compound, chebulagic acid, chebulinic acid, and punicalagin (B30970) can degrade into simpler phenolic acids like gallic acid, ellagic acid, and chebulic acid mdpi.commdpi.com. This observation provides insights into the structural components of this compound and its related tannins.
Enzymatic Mechanisms Involved in this compound Production
The enzymatic machinery for hydrolyzable tannin biosynthesis involves several key classes of enzymes. The initial step of gallic acid formation from 3-DHS is catalyzed by a dehydrogenase utu.fi. UDP-glucosyltransferases (UGTs) are responsible for the crucial step of transferring a glucose moiety to gallic acid to form β-glucogallin nih.govresearchgate.net. Specifically, gallic acid UGTs belonging to the UGT84A clade have been identified as catalyzing this ester-forming reaction nih.gov.
Galloyltransferases play a vital role in the subsequent elongation of the galloyl chain on the glucose core, using β-glucogallin as a galloyl donor nih.gov. These enzymes sequentially add galloyl groups, leading to the formation of highly galloylated glucose esters like PGG nih.gov.
The formation of the characteristic HHDP group in ellagitannins involves oxidative coupling catalyzed by laccase-type phenol oxidases nih.gov. These enzymes facilitate the formation of carbon-carbon and/or carbon-oxygen bonds between adjacent galloyl units on the glucose core nih.gov.
While the enzymes involved in the initial steps of gallic acid and galloyl-glucose formation are relatively well-studied, the specific enzymes responsible for the later stages of this compound biosynthesis, particularly the formation and attachment of the chebuloyl group, require further elucidation. Research into the complex structures of chebulic ellagitannins suggests the involvement of enzymes that can modify HHDP-containing precursors or directly utilize chebulic acid derivatives nih.govmdpi.com.
Preclinical Pharmacological Investigations and Mechanistic Studies of Chebulanin
Anti-Inflammatory and Anti-Arthritic Mechanisms of Chebulanin
This compound, isolated from the traditional Tibetan medicine Terminalia chebula Retz, has demonstrated significant anti-inflammatory properties in various preclinical investigations. semanticscholar.org These studies have primarily focused on its ability to modulate key signaling pathways and inflammatory mediators implicated in the pathogenesis of chronic inflammatory diseases.
Modulation of Inflammatory Cytokine Expression in Preclinical Models
In preclinical models of arthritis, this compound has been shown to effectively suppress the expression of pro-inflammatory cytokines that play a central role in the inflammatory cascade and joint destruction. Specifically, in a collagen-induced arthritis (CIA) mouse model, administration of this compound led to a dose-dependent decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the arthritic joints. nih.govnih.gov Immunohistochemical analysis of the paws and joints of these mice revealed a significant reduction in the expression of both TNF-α and IL-6 following this compound treatment. nih.gov
Similarly, in a mouse model of psoriasis, this compound treatment resulted in decreased expression of TNF-α, Interleukin-17A (IL-17A), and Interleukin-23 (IL-23). nih.gov These cytokines are known to be key drivers of the inflammatory process in psoriatic skin lesions.
| Cytokine | Model | Effect of this compound |
| TNF-α | Collagen-Induced Arthritis (Mouse) | Decreased expression nih.govnih.gov |
| IL-6 | Collagen-Induced Arthritis (Mouse) | Decreased expression nih.govnih.gov |
| TNF-α | Psoriasis (Mouse) | Decreased expression nih.gov |
| IL-17A | Psoriasis (Mouse) | Decreased expression nih.gov |
| IL-23 | Psoriasis (Mouse) | Decreased expression nih.gov |
Inhibition of Nuclear Factor Kappa B (NF-κB) Signaling Pathway
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. Studies have demonstrated that this compound exerts its anti-inflammatory effects in part by inhibiting this pathway. In a CIA mouse model, this compound treatment reduced the levels of phosphorylated NF-κB inhibitor alpha (p-IκBα) and phosphorylated p65 (p-p65), key components of the NF-κB pathway. semanticscholar.org Furthermore, in in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, this compound was found to inhibit the nuclear translocation of the p65 subunit in a dose-dependent manner, preventing it from activating the transcription of pro-inflammatory genes. semanticscholar.org
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also crucial in mediating inflammatory responses. Research has shown that this compound can modulate these pathways to reduce inflammation. In the CIA mouse model, this compound treatment led to a reduction in the levels of phosphorylated p38 (p-p38) and phosphorylated c-JUN N-terminal kinase (p-JNK). semanticscholar.org However, it did not appear to affect the level of phosphorylated extracellular-signal-regulated kinase (ERK). semanticscholar.org In vitro experiments further confirmed that this compound could inhibit the nuclear translocation of p38 in LPS-stimulated macrophages. semanticscholar.org
Regulation of Inflammatory Enzymes (e.g., COX-2, MMP-3) in Cellular and Animal Models
This compound has been found to downregulate the expression of key inflammatory enzymes that contribute to tissue damage in arthritic conditions. In the paws and joints of CIA mice, this compound treatment resulted in a dose-dependent decrease in the expression of Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinase-3 (MMP-3). nih.govnih.gov COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain, while MMP-3 is involved in the degradation of cartilage in the joints. nih.gov
| Enzyme | Model | Effect of this compound |
| COX-2 | Collagen-Induced Arthritis (Mouse) | Decreased expression nih.govnih.gov |
| MMP-3 | Collagen-Induced Arthritis (Mouse) | Decreased expression nih.govnih.gov |
| MMP-9 | Psoriasis (Mouse) | Decreased expression nih.gov |
Amelioration of Inflammatory Conditions in Animal Models (e.g., Collagen-Induced Arthritis)
The culmination of these molecular effects is the significant amelioration of inflammatory conditions in animal models. In the CIA mouse model, oral administration of this compound led to a dose-dependent reduction in the clinical severity of arthritis, as evidenced by lower arthritis scores and attenuated paw swelling. semanticscholar.orgnih.gov Histopathological evaluation of the joints showed improved tissue characteristics, and micro-CT analysis confirmed a reduction in cartilage destruction and bone erosion. nih.gov
Heme Oxygenase-1 (HO-1) Regulation in Psoriasis Models
In the context of psoriasis, this compound's therapeutic effects are linked to the regulation of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties. nih.gov In a mouse model of psoriasis, this compound treatment was found to inhibit the decrease of HO-1 expression that is typically seen in psoriatic lesions. karger.com The anti-psoriatic effects of this compound, including the reduction of erythema, scaling, and epidermal thickening, were inhibited by the administration of zinc protoporphyrin IX (ZnPP), an HO-1 inhibitor. nih.gov This indicates that the protective effects of this compound in psoriasis are mediated through the HO-1 pathway. nih.gov Further investigation revealed that this HO-1-mediated effect involves the downregulation of NF-κB. nih.gov
Antioxidant Molecular Pathways of this compound
This compound, a tannin isolated from the fruits of Terminalia chebula, has been a subject of interest for its potential antioxidant properties. Its molecular structure lends itself to various mechanisms of action in mitigating oxidative stress. These pathways include the direct neutralization of reactive oxygen species, interference with pro-oxidant processes like lipid peroxidation, and potentially modulating cellular antioxidant defense systems. Preclinical research has focused on elucidating these specific molecular interactions to understand the full scope of this compound's antioxidant capabilities.
The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. In vitro assays are commonly used to measure this activity against various stable and unstable radical species.
Research into the antioxidant profile of pure compounds isolated from Terminalia chebula has shown that this compound possesses notable activity, particularly against the superoxide anion radical (O₂•⁻). scispace.com The superoxide radical is a primary reactive oxygen species generated in biological systems, and its dismutation is a critical step in the antioxidant defense cascade. This compound has demonstrated a potent ability to scavenge this radical, with a reported IC50 value of 0.04 mg/mL. scispace.com This indicates a higher potency in superoxide scavenging than the reference compound allopurinol. scispace.com
In the context of broader free radical scavenging, studies have described this compound's activity as moderate. scispace.com When compared to other related tannins from the same plant, such as chebulinic acid which exhibits very strong free radical scavenging with an IC50 value of 0.002 mg/mL, this compound's direct scavenging effect is less pronounced. scispace.com While specific IC50 values for this compound against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals are not extensively detailed in the literature, its demonstrated efficacy against the superoxide anion highlights a significant mechanism of its antioxidant action.
Table 1: Superoxide Anion Radical Scavenging Activity of this compound
| Compound/Reference | IC50 Value (mg/mL) |
|---|---|
| This compound | 0.04 scispace.com |
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of highly reactive hydroxyl radicals via Fenton and Haber-Weiss reactions. Compounds that can chelate these metal ions render them inactive, thereby preventing the initiation of these damaging oxidative chain reactions. This action is considered a key secondary antioxidant mechanism. mdpi.com
While extracts of Terminalia chebula, which contain this compound, have been shown to possess high metal chelation activities, specific studies quantifying the metal ion chelation capabilities of isolated this compound are not extensively detailed in the available scientific literature. researchgate.net The antioxidant activity of polyphenols is often attributed in part to their ability to bind iron. jst.go.jp However, the direct contribution and specific chelating efficacy of this compound itself remain an area requiring further focused investigation.
Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. The inhibition of this process is a crucial aspect of antioxidant defense. nih.gov Antioxidants can interrupt this cascade by scavenging the chain-propagating radicals. mdpi.com
For this compound, research indicates that its inhibitory effects on the peroxidation of lipids are a more significant component of its antioxidant activity than its direct scavenging of some free radicals. scispace.com This suggests that this compound may be particularly effective at neutralizing lipid-based radicals or otherwise interfering with the propagation phase of lipid peroxidation. scispace.comnih.gov While specific IC50 values for the inhibition of lipid peroxidation by isolated this compound are not detailed, the qualitative evidence points to this as a primary pathway for its protective effects against oxidative damage. scispace.com
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. nih.gov Under conditions of stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE). nih.gov Activation of the Nrf2 pathway by natural compounds is a key mechanism for modulating the body's endogenous antioxidant capacity. mdpi.comnih.gov
Currently, there is a lack of specific research in the scientific literature directly investigating the interactions between isolated this compound and the Nrf2 signaling pathway. While many polyphenolic compounds are known to activate this pathway, dedicated studies to determine if this compound acts as an Nrf2 activator and modulates oxidative stress through this mechanism have not been reported. researchgate.net
Anticancer Research Perspectives of this compound
The exploration of natural compounds for anticancer activity is a significant area of pharmacological research. The mechanisms often involve inducing cytotoxicity in cancer cells, inhibiting their proliferation, and triggering programmed cell death (apoptosis).
In vitro studies using various cancer cell lines are fundamental to assessing the antiproliferative potential of a compound. These assays typically measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
Cellular Pathway Modulation in Preclinical Cancer Models
The specific cellular signaling pathways modulated by this compound in preclinical cancer models are not extensively detailed in the currently available scientific literature. While numerous studies have investigated the impact of other natural compounds on critical cancer-related pathways—such as PI3K/Akt/mTOR, MAPK, and NF-κB—similar mechanistic studies focusing specifically on this compound are not prominently reported. Research on various phytochemicals demonstrates their ability to induce apoptosis, halt the cell cycle, and inhibit metastasis by targeting these core signaling cascades in cancer cells researchgate.netresearchgate.netnih.govnih.gov. However, direct evidence linking this compound to the modulation of these specific pathways remains to be elucidated through dedicated preclinical investigation.
Antifungal Activity and Target Identification of this compound
Inhibition of the Calcineurin Pathway in Fungal Pathogens (e.g., Cryptococcus neoformans)
This compound has been identified as a specific inhibitor of the calcineurin signaling pathway in the human pathogenic fungus Cryptococcus neoformans jmb.or.kr. The calcineurin pathway is a crucial signaling cascade for fungal virulence and the ability to survive in a human host nih.govembopress.org. It is essential for growth at elevated temperatures and under other host-mimicking stress conditions embopress.org. A study utilizing a screening system with a wild-type and a calcineurin mutant strain of C. neoformans identified this compound, isolated from the plant Harrisonia abyssinica, as a potent and specific inhibitor of this pathway jmb.or.kr. This targeted action on a key virulence pathway highlights a significant mechanism for its antifungal effect.
Broad-Spectrum Antifungal Efficacy Studies against Human Pathogenic Fungi
This compound has demonstrated potent antifungal activity against a variety of human pathogenic fungi. Laboratory studies have determined its minimum inhibitory concentrations (MICs), which represent the lowest concentration of the compound required to inhibit visible fungal growth. The efficacy of this compound varies among different fungal species, with MIC values reported to range from 0.25 μg/mL to over 64 μg/mL jmb.or.kr. This indicates a broad spectrum of activity, with notable potency against several clinically relevant pathogens jmb.or.kr.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Human Pathogenic Fungi
| Fungal Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Candida albicans | 16 | jmb.or.kr |
| Candida glabrata | 64 | jmb.or.kr |
| Candida krusei | >64 | jmb.or.kr |
| Candida parapsilosis | 4 | jmb.or.kr |
| Cryptococcus neoformans H99 | 4 | jmb.or.kr |
| Aspergillus fumigatus | 0.25 | jmb.or.kr |
| Trichophyton mentagrophytes | 16 | jmb.or.kr |
| Trichophyton rubrum | 16 | jmb.or.kr |
Antiviral Mechanisms of Action of this compound
Inhibition of Viral Replication Processes in Preclinical Models
While direct studies on the antiviral replication mechanisms of this compound are limited, extensive research on the structurally similar and co-isolated compound, chebulagic acid, provides significant insights. Chebulagic acid demonstrates broad-spectrum antiviral activity by interfering with multiple viral targets and processes mdpi.com. It is known to inhibit the entry of viruses like herpes simplex virus 1 by preventing the interaction between viral glycoproteins and cell-surface glycosaminoglycans mdpi.com. Furthermore, in studies against influenza A virus, chebulagic acid was found to inhibit viral replication by blocking the M2 ion channel, which is crucial for the viral uncoating process, and by inhibiting neuraminidase activity, which is essential for the release of new virus particles from infected cells mdpi.com. These multifaceted mechanisms, targeting both early and late stages of the viral life cycle, suggest that related tannins like this compound may employ similar strategies to inhibit viral replication mdpi.comresearchgate.net.
Topoisomerase I Inhibition and Associated Antiviral Effects
Host cell topoisomerases are essential enzymes for viral replication, as they resolve topological stress in DNA created during the replication process nih.gov. Consequently, inhibitors of these enzymes, particularly Topoisomerase I (Topo I), have been investigated as potential antiviral agents nih.govmdpi.com. For instance, the Topo I inhibitor camptothecin has demonstrated potent antiviral activity by blocking the lytic DNA replication of Kaposi's sarcoma-associated herpesvirus (KSHV) nih.gov. While Topo I inhibition is a recognized antiviral strategy, there is currently no specific scientific evidence in the reviewed literature demonstrating that this compound acts as a Topoisomerase I inhibitor or that its antiviral effects are mediated through this mechanism.
Compound Reference Table
Interactions with Viral Entry Mechanisms (e.g., Glycosaminoglycan Engagement)
This compound, as a constituent of Terminalia chebula, is implicated in antiviral activities, particularly through the interruption of viral entry into host cells. Research has focused on hydrolyzable tannins, a class of compounds to which this compound belongs, for their ability to prevent viral infection at its earliest stages. The primary mechanism identified involves the interference with the attachment of viral particles to the cell surface.
Many viruses, including Herpes Simplex Virus (HSV), initiate infection by binding to glycosaminoglycans (GAGs), such as heparan sulfate, which are present on the surface of host cells. nih.govnih.gov These GAGs act as initial docking sites for viral glycoproteins, facilitating subsequent interactions with more specific entry receptors. Hydrolyzable tannins isolated from T. chebula, such as chebulagic acid and punicalagin (B30970), have been shown to effectively block this interaction. nih.govresearchgate.net These compounds are believed to act as GAG competitors, binding to the viral glycoproteins and thereby preventing the virus from attaching to the cell surface GAGs. nih.govresearchgate.net
This inhibitory action is not limited to a single virus type. Studies have demonstrated that this mechanism confers broad-spectrum antiviral activity against a range of viruses known to utilize GAGs for entry, including human cytomegalovirus (HCMV), hepatitis C virus (HCV), dengue virus (DENV), and measles virus (MV). nih.gov The tannins effectively abrogate viral attachment, penetration, and subsequent cell-to-cell spread. nih.govnih.gov By targeting this common viral entry mechanism, this compound and related tannins can neutralize virus particles before they can establish an infection. researchgate.net This mechanism involves the direct inactivation of viral particles, blocking both binding and internalization into host cells. researchgate.net
Anti-Diabetic Research of this compound
Alpha-Glucosidase Inhibitory Activity and Related Mechanisms
This compound has been specifically identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. Alpha-glucosidases, such as maltase, are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov The inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a key therapeutic strategy for managing type 2 diabetes. nih.gov
Bioassay-guided fractionation of extracts from the fruits of Terminalia chebula led to the isolation of this compound, along with chebulagic acid and chebulinic acid, as active ellagitannins with potent intestinal maltase inhibitory activity. nih.gov Kinetic studies have revealed that the inhibition of intestinal α-glucosidase by these related tannins is of a noncompetitive nature. nih.gov This suggests that the compounds bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
The inhibitory potency of these compounds has been quantified, with this compound showing significant activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related compounds against rat intestinal maltase.
| Compound | IC50 (μM) |
| This compound | 690 |
| Chebulagic acid | 97 |
| Chebulinic acid | 36 |
| Penta-O-galloyl-β-D-glucose (PGG) | 140 |
Data sourced from Gao, H. et al. (2008). nih.gov
Regulation of Carbohydrate Metabolism in Preclinical Models
Preclinical studies using animal models of diabetes have demonstrated the potential of Terminalia chebula extracts, which contain this compound, to regulate carbohydrate metabolism through various mechanisms beyond α-glucosidase inhibition. These extracts have been shown to significantly reduce elevated blood glucose and glycosylated hemoglobin (HbA1c) levels in streptozotocin-induced diabetic rats. nih.govresearchgate.net
One key area of regulation involves insulin signaling and glucose uptake. A closely related compound, chebulagic acid, has been shown to enhance insulin-mediated glucose uptake in 3T3-L1 adipocytes. nih.gov This effect is mediated through the modulation of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, which in turn increases the expression of Glucose Transporter 4 (GLUT4). nih.gov GLUT4 is a critical protein that facilitates the transport of glucose from the bloodstream into muscle and fat cells. arizona.eduyoutube.com By enhancing this pathway, compounds from T. chebula can improve insulin sensitivity and promote glucose disposal from the blood.
Furthermore, these extracts have been observed to influence glycogen metabolism. In diabetic animal models, a significant decrease in hepatic and skeletal muscle glycogen content is typically observed. nih.gov Treatment with T. chebula extract has been shown to partly prevent these alterations, suggesting an effect on glycogen synthesis and storage. nih.gov Additionally, in vitro studies with pancreatic islets have indicated that the extract can stimulate insulin release, which would further contribute to the regulation of glucose homeostasis. nih.gov
Neuroprotective Investigations of this compound
Molecular Mechanisms in Cognitive Impairment Models
This compound is recognized as one of the key active constituents of Terminalia chebula that contributes to its neuroprotective effects, which are relevant for alleviating mild cognitive impairment (MCI). nih.govnih.gov The molecular mechanisms underlying these effects are multifaceted, with a significant role attributed to the modulation of inflammatory pathways. Neuroinflammation, often mediated by activated microglia, is a critical component in the pathology of neurodegenerative diseases, including those that manifest as cognitive impairment like Alzheimer's disease. nih.govnih.gov
Research has specifically demonstrated that this compound possesses potent anti-inflammatory properties. One of the core mechanisms of this action is the inhibition of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In preclinical models of inflammatory arthritis, this compound significantly reduced the levels of these cytokines. nih.gov
By inhibiting the activation of NF-κB and MAPK in immune cells like macrophages (and by extension, microglia in the brain), this compound can suppress the production of inflammatory mediators that contribute to neuronal damage and dysfunction in the context of cognitive impairment. nih.gov This anti-inflammatory action is a key molecular mechanism through which this compound is thought to exert its neuroprotective and cognitive-enhancing potential. nih.gov
Attenuation of Oxidative Stress in Neuronal Contexts
The neuroprotective activity of this compound is strongly linked to its ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. researchgate.net Neuronal cells are particularly vulnerable to oxidative damage due to their high oxygen consumption and lipid-rich membranes. nih.gov
A primary molecular mechanism through which this compound and related compounds exert their antioxidant effects is the activation of the Nuclear factor-E2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as antioxidant response elements (ARE). mdpi.commdpi.com Studies on chebulic acid, a structurally related compound, have shown that it can protect neuronal cells from oxygen-glucose deprivation/reoxygenation-induced neurotoxicity by upregulating Nrf2 nuclear translocation and subsequent ARE-driven gene expression. nih.gov This leads to an enhancement of the cell's endogenous antioxidant defenses.
In preclinical models of cerebral ischemia, treatment with T. chebula extracts, rich in compounds like this compound, helped maintain the levels of key antioxidant enzymes such as superoxide dismutase (SOD). researchgate.net These extracts also preserved the levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and is linked to antioxidant processes. researchgate.net By scavenging free radicals and bolstering the cellular antioxidant machinery through pathways like Nrf2, this compound helps protect neurons from the oxidative damage that is a hallmark of many neurodegenerative conditions. researchgate.netresearchgate.net
Structure Activity Relationship Sar and Analog Synthesis in Chebulanin Research
Correlating Chebulanin Chemical Structure with Biological Activity
This compound is a complex hydrolyzable tannin. Its biological activities, such as antioxidant, anti-inflammatory, and enzyme inhibitory effects, are intrinsically linked to its specific structural features. mdpi.comnih.govresearchgate.netfrontiersin.org Hydrolyzable tannins, in general, are characterized by a carbohydrate core (often glucose) esterified with gallic acid and/or ellagic acid units. mdpi.com this compound contains a chebuloyl group and galloyl groups attached to a glucose core. researchgate.net
Studies on various hydrolyzable tannins, including this compound and related compounds like chebulagic acid and chebulinic acid, demonstrate that the presence and arrangement of phenolic moieties, particularly galloyl and hexahydroxydiphenol (HHDP) groups, are significant for their biological actions. mdpi.comresearchgate.netgoogle.com For instance, the ability to scavenge free radicals, a key aspect of antioxidant activity, is influenced by the number of hydroxyl groups and the degree of conjugation of galloyl units within the molecule. mdpi.comfrontiersin.org Research indicates that hydrolyzable tannins like chebulinic acid are effective inhibitors of lipid peroxidation, suggesting the involvement of structures such as galloyl and HHDP groups in this activity. mdpi.com
This compound has been shown to inhibit the activity of maltase, an enzyme involved in glucose metabolism, which is relevant to its potential antidiabetic effects. mdpi.com Along with chebulagic acid, this compound has also demonstrated the ability to inhibit the calcineurin pathway in Cryptococcus neoformans, highlighting its antifungal potential. nih.gov These specific inhibitory activities are a direct consequence of how the chemical structure of this compound interacts with the active sites of these enzymes and signaling pathways.
Impact of Specific Functional Groups on this compound's Pharmacological Potency
The pharmacological potency of this compound is significantly influenced by its constituent functional groups. The phenolic hydroxyl groups present in the galloyl and chebuloyl moieties are primarily responsible for its antioxidant activity through their ability to donate hydrogen atoms and scavenge free radicals. frontiersin.orgtandfonline.com The arrangement and accessibility of these hydroxyl groups impact the efficiency of radical scavenging. frontiersin.org
In the context of anti-inflammatory activity, studies suggest that hydrolyzable tannins, including components found alongside this compound in Terminalia chebula extracts, can modulate inflammatory pathways by inhibiting enzymes like COX-2 and iNOS and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comresearchgate.netgoogle.comresearchgate.net While specific SAR for this compound's anti-inflammatory effects are still being elucidated, the presence of multiple ester linkages and phenolic rings is generally associated with the anti-inflammatory properties of this class of compounds. mdpi.comresearchgate.net
The inhibitory effects of this compound on enzymes like maltase and calcineurin are likely dependent on the precise three-dimensional arrangement of its functional groups, allowing for specific binding interactions with the enzyme's active site. mdpi.comnih.govazolifesciences.com Modifications to the sugar core or the attached phenolic units could potentially alter these interactions and, consequently, the inhibitory potency.
Rational Design and Synthesis of this compound Analogues for Enhanced Bioactivity
The understanding of this compound's SAR provides a basis for the rational design and synthesis of analogues with potentially enhanced bioactivity or altered specificity. By identifying the key functional groups and structural motifs crucial for a particular activity, medicinal chemists can synthesize modified versions of this compound to explore the impact of these changes. wikipedia.orggardp.orgazolifesciences.com
Analogue synthesis could involve modifications to the:
Phenolic groups: Altering the number, position, or type of phenolic substituents (e.g., galloyl, ellagoyl, or other phenolic acids) could impact antioxidant capacity, enzyme inhibition, and interactions with biological targets. mdpi.comfrontiersin.org
Sugar core: Modifying the sugar moiety or the positions of esterification could influence solubility, stability, and how the molecule is recognized by enzymes or transporters.
Linkages: Altering the ester linkages between the sugar and the phenolic groups could affect the compound's hydrolysis and metabolic fate, thereby influencing its bioavailability and duration of action.
Rational design approaches, often aided by computational methods like Quantitative Structure-Activity Relationship (QSAR), can help predict the biological activity of novel this compound analogues before synthesis. wikipedia.orgazolifesciences.comnih.govcollaborativedrug.com This allows for a more efficient exploration of chemical space to identify compounds with improved potency, selectivity, or other desirable pharmacological properties. azolifesciences.comnih.govcollaborativedrug.com While specific examples of synthesized this compound analogues with enhanced bioactivity were not extensively detailed in the search results, the general principles of SAR-driven analogue synthesis are applicable to this compound research. wikipedia.orggardp.orgazolifesciences.com The goal is to create molecules that retain or improve upon the beneficial activities of the parent compound while potentially minimizing any undesirable interactions.
Advanced Analytical and Omics Methodologies in Chebulanin Research
Quantitative Analysis of Chebulanin in Biological Matrices (Non-Human)
The accurate quantification of this compound in non-human biological matrices, such as plasma and tissue, is fundamental to understanding its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are the principal techniques employed for this purpose, offering high sensitivity, specificity, and accuracy.
HPLC is a cornerstone technique for the quantitative analysis of phytochemicals like this compound from biological samples. jocpr.commdpi.com The development of a robust HPLC method is a systematic process that involves several critical steps to ensure reliable and reproducible results. wikipedia.orglongdom.org
The primary goal in developing an HPLC method is to achieve a balance between resolution, sensitivity, and analysis time. longdom.org The process begins with the selection of an appropriate stationary phase, typically a reversed-phase column such as a C18, which is effective for separating polar to moderately nonpolar compounds like tannins. wikipedia.org
Method development involves the optimization of several parameters:
Mobile Phase Selection: A mixture of solvents, commonly acetonitrile or methanol (B129727) with water, is used. wikipedia.orgresearchgate.net The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. The pH of the mobile phase is also a critical parameter that can be adjusted with additives like formic acid or acetic acid to ensure the analyte is in a single ionic form, leading to sharper peaks. wikipedia.org
Flow Rate and Column Temperature: Adjusting the flow rate of the mobile phase and the temperature of the column can influence the separation efficiency and analysis time. wikipedia.org
Detector Wavelength: A UV-Vis or Diode Array Detector (DAD) is commonly used. researchgate.net The detection wavelength is selected based on the maximum absorbance of this compound to ensure the highest sensitivity.
Once developed, the method must be validated according to established guidelines to confirm its suitability for its intended purpose. researchgate.net Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
| Parameter | Description | Common Choices for Tannin Analysis |
|---|---|---|
| Stationary Phase (Column) | The solid material inside the column where separation occurs. | Reversed-Phase C18 or C8 |
| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile/Methanol and Water (with 0.1% Formic Acid) |
| Elution Mode | The process of passing the mobile phase through the column. | Isocratic or Gradient |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |
| Detection | The method used to detect the compound after separation. | UV/DAD at analyte's λmax |
| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |
The integration of Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) represents a significant advancement in the quantitative analysis of compounds like this compound in complex biological matrices. mdpi.com This technique offers superior performance compared to conventional HPLC, characterized by higher resolution, increased sensitivity, and substantially shorter analysis times. mdpi.com
UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster and more efficient separations at higher pressures. mdpi.com When coupled with a mass spectrometer, the system provides not only retention time data but also mass-to-charge ratio (m/z) information, which offers a high degree of specificity and structural confirmation. nih.govnih.gov
For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode. slideshare.net In this mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is then monitored. This process provides exceptional selectivity and sensitivity, minimizing interference from other components in the biological matrix. mdpi.comslideshare.net
The development of a UHPLC-MS method involves optimizing both the chromatographic separation and the mass spectrometer parameters. This includes selecting the appropriate ionization source (e.g., Electrospray Ionization - ESI) and optimizing parameters such as capillary voltage and collision energy to achieve the maximum signal for the analyte. nih.govnih.gov
| Feature | Advantage | Impact on Analysis |
|---|---|---|
| Higher Resolution | Better separation of this compound from structurally similar compounds and matrix components. | Increased accuracy and reliability of quantification. |
| Increased Sensitivity | Lower limits of detection (LOD) and quantification (LOQ). slideshare.net | Enables the measurement of very low concentrations of this compound in biological samples. |
| Faster Analysis Time | Shorter run times lead to higher sample throughput. mdpi.com | Increased efficiency for pharmacokinetic studies involving large numbers of samples. |
| High Specificity (MS/MS) | Mass-based detection provides definitive identification and quantification. nih.gov | Reduces the risk of misidentification and interference from the biological matrix. |
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, providing insights into the molecular mechanisms of action of bioactive compounds like this compound. longdom.org These in silico approaches allow for the prediction of interactions between this compound and biological targets, the modeling of structure-activity relationships, and the analysis of its broader biological activity through network pharmacology.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in identifying potential protein targets and elucidating the binding mode and affinity of the interaction. nih.govbiointerfaceresearch.com
The process involves generating various conformations of the ligand within the binding site of the protein and scoring these poses based on a scoring function that estimates the binding free energy. nih.gov A lower binding energy score generally indicates a more stable and favorable interaction. biointerfaceresearch.com
Studies on phytochemicals from Terminalia chebula, the plant source of this compound, have utilized molecular docking to screen for potential inhibitors of various protein targets. For instance, compounds structurally related to this compound have been docked against proteins of SARS-CoV-2 to identify potential multi-target inhibitors. researchgate.netnih.gov Such studies provide a framework for investigating this compound's potential interactions with a wide range of proteins involved in different disease pathways. The key interactions observed often include hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the protein's active site. nih.gov
| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| SARS-CoV-2 Main Protease | 1,3,6-Trigalloyl glucose | -332.14 (ACE Score) | CYS145, HIS41, MET165 |
| SARS-CoV-2 Spike Glycoprotein | 1,3,6-Trigalloyl glucose | -332.14 (ACE Score) | LYS353, GLU37, ARG408 |
| Akt Enzyme | 3-Benzylidene chromanone analog | -9.5 | LEU156, LYS158, GLU236 |
| Estrogen Receptor | 3-Benzylidene chromanone analog | -10.2 | ARG394, GLU353, THR347 |
Note: Data for 1,3,6-Trigalloyl glucose is based on Atomic Contact Energy (ACE) as reported in a study on Terminalia chebula phytochemicals. researchgate.netnih.gov Data for other compounds are illustrative of typical docking results.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.orgfiveable.me QSAR models are powerful tools for predicting the activity of novel, unsynthesized compounds, thereby guiding the design and optimization of lead molecules. nih.gov
The development of a QSAR model involves several key steps:
Data Set Collection: A dataset of compounds with known biological activities is compiled. For this compound, this would involve synthesizing a series of derivatives and testing their activity in a specific biological assay.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties. longdom.org
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. fiveable.menih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. jocpr.com
While specific QSAR studies on this compound derivatives are not extensively reported, the methodology provides a clear path for future research. By systematically modifying the this compound structure and applying QSAR modeling, it would be possible to identify the key structural features responsible for its bioactivity and to design new derivatives with enhanced potency. nih.gov
| Step | Description | Example for this compound Derivatives |
|---|---|---|
| 1. Compound Library | Create and test a series of structurally related compounds. | Synthesize this compound analogs by modifying hydroxyl or carboxyl groups. |
| 2. Descriptor Generation | Calculate numerical values representing molecular properties. | Calculate descriptors like LogP (lipophilicity), molecular weight, and electronic properties. |
| 3. Model Construction | Develop a mathematical model linking descriptors to activity. | Use Multiple Linear Regression to create an equation: Activity = c1D1 + c2D2 + ... + C. |
| 4. Validation | Assess the model's predictive ability. | Use cross-validation and an external test set to verify the model's accuracy. |
| 5. Prediction | Use the validated model to predict the activity of new compounds. | Predict the activity of new, virtual this compound derivatives to prioritize synthesis. |
Network pharmacology is an emerging discipline that aims to understand the effects of drugs on a systems level by analyzing the complex network of interactions between drug molecules, protein targets, and disease pathways. nih.govnih.gov This approach is particularly well-suited for studying phytochemicals like this compound, which often exhibit polypharmacology, meaning they interact with multiple targets. frontiersin.org
A network pharmacology analysis typically involves:
Identifying Potential Targets: Databases are used to identify the potential protein targets of this compound.
Constructing Networks: A drug-target-disease network is constructed to visualize the relationships between this compound, its targets, and associated diseases. frontiersin.org
Analyzing Network Topology: The network is analyzed to identify key proteins (nodes) and pathways that are significantly affected by the compound. nih.gov
Pathway Enrichment Analysis: Functional enrichment analysis is performed to identify the biological pathways that are most significantly modulated by the compound's targets. nih.gov
This compound has been identified as a key bioactive compound in network pharmacology studies of traditional herbal formulas. nih.gov These analyses help to elucidate the multi-target, multi-pathway mechanisms through which this compound may exert its therapeutic effects, moving beyond the traditional "one-drug, one-target" paradigm. nih.govfrontiersin.org
| Component | Description | Role in this compound Research |
|---|---|---|
| Compound Target Prediction | Using databases to find proteins that this compound is likely to bind to. | Provides a list of potential molecular targets for further investigation. |
| Protein-Protein Interaction (PPI) Network | A network showing the interactions between the predicted target proteins. | Identifies key protein hubs and modules that are central to this compound's mechanism of action. nih.gov |
| Gene Ontology (GO) Enrichment | Analysis to determine the biological processes, molecular functions, and cellular components associated with the targets. | Reveals the biological significance of the targets modulated by this compound. |
| KEGG Pathway Analysis | Mapping the target proteins to known signaling and metabolic pathways. | Elucidates the specific biological pathways through which this compound exerts its effects. nih.gov |
Omics Technologies for Comprehensive Biological Understanding of this compound Effects
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized natural product research. researchgate.net These platforms allow for a global, unbiased analysis of genes, transcripts, proteins, and metabolites within a biological system. While research specifically isolating the effects of this compound using these advanced methodologies is still emerging, studies on Terminalia chebula extracts, which are rich in this compound and other related hydrolysable tannins, provide a valuable framework for understanding how these technologies can elucidate the compound's biological effects.
Genomics and Transcriptomics Approaches in this compound-Treated Systems
Genomics and transcriptomics are powerful tools for investigating how a bioactive compound like this compound may influence a biological system at the genetic level. Genomics can identify genetic variations that might predict a response to the compound, while transcriptomics, often through techniques like RNA sequencing (RNA-seq), measures the expression levels of thousands of genes simultaneously to reveal which cellular pathways are activated or suppressed upon treatment.
While specific transcriptomic studies on pure this compound are not yet widely available, the known biological activities of T. chebula extracts suggest several key pathways that would be of interest for such an analysis. For instance, given the extract's recognized anti-inflammatory and anti-cancer effects, a transcriptomic study would likely investigate the modulation of genes involved in inflammation, apoptosis, cell cycle regulation, and signal transduction.
A hypothetical transcriptomics experiment could reveal changes in the expression of key regulatory genes. The data generated from such a study would provide a comprehensive, unbiased view of the cellular response to this compound, offering mechanistic insights and identifying novel molecular targets.
Table 1: Potential Gene and Pathway Targets for this compound Transcriptomic Studies
| Associated Biological Activity | Potential Target Pathway | Key Genes of Interest |
|---|---|---|
| Anti-inflammatory | NF-κB Signaling | NFKB1, RELA, IKBKB, TNF, IL6 |
| Anticancer / Apoptosis | p53 Signaling | TP53, BAX, BCL2, CASP3, CASP9 |
| Antioxidant | Nrf2-mediated Oxidative Stress Response | NFE2L2, HMOX1, NQO1, GCLC |
| Cell Cycle Regulation | CDK/Cyclin Pathway | CDKN1A (p21), CCND1, CDK4/6 |
Proteomics for this compound Protein Target Identification
Proteomics, the large-scale study of proteins, is essential for identifying the direct molecular targets of a compound and understanding its mechanism of action. youtube.com Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins in response to treatment.
A notable study utilized proteomic techniques to analyze the changes in protein expression in human Jurkat (lymphoblastic T) cells after treatment with a T. chebula extract. nih.govnih.gov This research provides a direct example of how proteomics can be applied to understand the effects of the constituent compounds, including this compound. The study employed two-dimensional gel electrophoresis (2-DE) to separate proteins, followed by matrix-assisted laser desorption/ionization–time-of-flight (MALDI-TOF) mass spectrometry for protein identification. nih.gov
The analysis revealed that the T. chebula extract significantly altered the expression of several proteins and inhibited the activity of nuclear factor-κB (NF-κB), a key regulator of the inflammatory response. nih.govnih.gov Another proteomics study investigating the antibacterial mechanism of T. chebula extract against Staphylococcus aureus identified the downregulation of key proteins involved in bacterial metabolism and virulence. mahendrapublications.com
Table 2: Differentially Expressed Proteins in Jurkat Cells Treated with Terminalia chebula Extract
| Protein Name | Regulation | General Function | Potential Implication |
|---|---|---|---|
| β-tubulin | Down-regulated | Cytoskeleton formation, cell division | Inhibition of cell proliferation |
| Ring finger and CHY zinc finger domain containing 1 | Down-regulated | Protein ubiquitination, signal transduction | Alteration of protein degradation pathways |
| Insulin-like growth factor 1 receptor kinase | Down-regulated | Cell growth, survival signaling | Induction of apoptosis, anti-proliferative effects |
Source: Adapted from Reddy, N. V., et al. (2014). nih.gov
These proteomic findings are crucial as they move beyond describing a general effect (e.g., "anti-cancer") to identifying specific proteins and pathways that are molecularly responsible for that action.
Metabolomics for this compound-Induced Metabolic Profiling
Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system and provides a functional readout of cellular status. nih.gov By profiling the metabolome, researchers can understand how a compound like this compound alters cellular metabolism. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used for these analyses. semanticscholar.orgmdpi.com
An untargeted metabolomics study of Fructus Chebulae (the dried mature fruit of T. chebula) used ultra-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (UPLC-ESI-MS/MS) to identify the rich chemical diversity present. mdpi.com The study detected 558 metabolites in total, with a significant number of them being polyphenols, flavonoids, terpenoids, and alkaloids. mdpi.com
When a compound like this compound is introduced into a biological system, it can cause significant metabolic perturbations. Another study combined analysis of intestinal flora with fecal metabolomics to investigate the effects of raw and processed T. chebula in a rat model of ulcerative colitis. nih.gov This work identified differential metabolites, including lipids and amino acids, and showed that the extract could regulate pathways such as purine metabolism. nih.gov Such studies demonstrate how metabolomics can reveal the systemic impact of the plant's constituents.
Table 3: Major Metabolite Classes Identified in Terminalia chebula
| Metabolite Class | Examples Found in T. chebula | Associated Biological Pathways |
|---|---|---|
| Polyphenols / Phenolic Acids | Gallic Acid, Ellagic Acid, Chebulinic Acid | Shikimate pathway, Phenylpropanoid biosynthesis |
| Flavonoids | Quercetin, Luteolin | Flavonoid biosynthesis |
| Terpenoids | Triterpenes | Terpenoid backbone biosynthesis |
| Tannins | Corilagin (B190828), Chebulagic Acid | Gallotannin biosynthesis |
Source: Adapted from Chen, Y., et al. (2024) and Bashir, S., et al. (2023). mdpi.comrsc.org
Multi-Omics Data Integration Strategies in this compound Studies
The true power of omics technologies is realized when data from different levels (genome, transcriptome, proteome, metabolome) are integrated to build a holistic model of a biological system. nih.gov Multi-omics integration can reveal the flow of information from genetic predisposition to functional metabolic output, providing a comprehensive understanding of a compound's effect. researchgate.netnih.gov
For a natural product like this compound, a multi-omics approach could link transcriptomic changes with corresponding alterations in protein expression and subsequent shifts in metabolic pathways. nih.gov For example, transcriptomic data might show the upregulation of a gene encoding a specific enzyme. Proteomics could then confirm an increase in the abundance of that enzyme, and metabolomics could detect the resulting increase or decrease in the enzyme's substrate or product.
There are several strategies for integrating multi-omics data:
Early Integration: Datasets from different omics platforms are concatenated into a single matrix for analysis. This approach can identify overarching patterns across the different data types. quantori.com
Intermediate Integration: This method uses more complex techniques, such as matrix factorization, to decompose the different omics datasets into a common latent space, which can reveal underlying biological mechanisms. quantori.com
Late Integration: Each omics dataset is analyzed independently first, and the resulting lists of significant features (e.g., genes, proteins, metabolites) are then combined and interpreted. nih.gov
While no multi-omics studies focusing specifically on this compound have been published, the integration of these approaches is a clear future direction for the field of natural product research. frontiersin.org Such studies will be invaluable for deciphering the complex mechanisms of action of this compound and other phytochemicals, bridging the gap from genotype to phenotype and providing a systems-level understanding of their therapeutic effects. nih.gov
Future Research Directions and Translational Perspectives for Chebulanin
Exploration of Unexplored Biological Activities and Mechanistic Pathways
Current research has identified antioxidant and anti-inflammatory activities of Chebulanin, and some studies suggest potential in areas like anti-arthritic effects via pathways such as NF-κB and MAPK signaling inhibition nih.govresearchgate.net. However, the complete range of biological activities of this compound is likely more extensive and warrants further investigation. Future research should focus on systematically exploring unexplored biological activities, potentially including but not limited to, effects on metabolic disorders, neurological conditions, and various types of cancer, building upon the known activities of Terminalia chebula extracts which contain this compound among other compounds nih.govmdpi.comresearchgate.netkuey.net.
Furthermore, a deeper understanding of the precise molecular mechanisms underlying this compound's observed and potential biological activities is crucial. While some pathways like NF-κB and MAPK have been implicated in its anti-inflammatory effects, comprehensive mechanistic studies are needed nih.govresearchgate.net. This includes identifying specific protein targets, understanding downstream signaling cascades, and elucidating interactions with cellular components. Advanced techniques such as proteomics, metabolomics, and high-throughput screening can be employed to map the complex interactions of this compound within biological systems.
Investigation of Synergistic Effects of this compound with Other Natural Compounds
Natural products, particularly those derived from traditional medicinal plants like Terminalia chebula, often exert their therapeutic effects through the synergistic interactions of multiple compounds silae.itniscpr.res.in. This compound is one of many bioactive compounds present in Terminalia chebula, alongside other tannins and polyphenols such as chebulagic acid, ellagic acid, and corilagin (B190828) mdpi.comnih.govmdpi.com. Future research should prioritize investigating the synergistic effects of this compound when combined with other natural compounds found in its source plant or with other known bioactive natural products.
Studies could explore how combinations of this compound with other Terminalia chebula constituents influence specific biological activities compared to the effects of individual compounds. This could involve in vitro and in vivo studies assessing enhanced efficacy, reduced toxicity, or modulation of pharmacokinetic properties when this compound is part of a multi-component system. Understanding these synergistic relationships is vital for developing multi-compound formulations that leverage the full potential of natural product combinations.
Research on Advanced Delivery Systems and Formulation Strategies for this compound
The physicochemical properties of natural compounds like this compound, such as solubility and stability, can sometimes pose challenges for their effective delivery and bioavailability in biological systems researchgate.net. Research into advanced delivery systems and formulation strategies is essential to overcome these limitations and enhance the therapeutic efficacy of this compound.
Future research should explore novel formulation approaches, including but not limited to, nanoparticle-based delivery systems, liposomes, solid lipid nanoparticles, and microparticle formulations nih.govnih.govsaapjournals.org. These systems can potentially improve this compound's solubility, enhance its stability, provide targeted delivery to specific tissues or cells, and control its release profile, leading to improved pharmacokinetic profiles and potentially lower effective doses. Studies evaluating the loading efficiency, release kinetics, stability, and biological activity of this compound when incorporated into these advanced delivery systems are necessary. Research into formulation strategies for different routes of administration, beyond traditional methods, should also be considered preprints.org.
Emerging Methodologies in Natural Product Research Applied to this compound
The field of natural product research is continuously evolving with the advent of new methodologies and technologies frontiersin.orgnih.gov. Applying these emerging approaches to the study of this compound can provide deeper insights and accelerate the discovery and development process.
Future research should leverage methodologies such as:
Network Pharmacology: This approach can help to systematically understand the complex interactions of this compound and other compounds in Terminalia chebula with multiple biological targets and pathways, providing a holistic view of their pharmacological effects niscpr.res.in.
Omics Technologies: Metabolomics, proteomics, and transcriptomics can be used to profile the changes induced by this compound in biological systems, helping to identify biomarkers and understand its mechanisms of action at a systems level frontiersin.org.
Computational Approaches: Advanced in silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can be employed to predict potential biological activities, identify targets, and optimize the structure of this compound or its derivatives for improved efficacy and specificity mdpi.comjpionline.org.
Advanced Analytical Techniques: Utilizing high-resolution mass spectrometry and hyphenated techniques can improve the identification and characterization of this compound and its metabolites in complex biological matrices and plant extracts mdpi.com.
Applying these emerging methodologies will be crucial for a comprehensive understanding of this compound's potential and for guiding future research and development efforts.
Q & A
Q. What standardized methodologies are recommended for isolating and structurally characterizing Chebulanin from plant sources?
this compound can be isolated using 70% acetone extraction from dried fruits of Terminalia chebula (1:10 w/v ratio), followed by purification via column chromatography. Structural confirmation requires spectroscopic techniques:
Q. What in vivo models and metrics are commonly used to evaluate this compound’s anti-arthritic efficacy?
The collagen-induced arthritis (CIA) mouse model (e.g., DBA/1 mice) is standard. Key metrics include:
- Clinical scores : Paw swelling (0–3 scale) and arthritis severity index.
- Histopathology : Cartilage erosion and synovial inflammation (H&E staining).
- Micro-CT imaging : Quantification of bone erosion and joint destruction .
- Inflammatory markers : ELISA or immunohistochemical staining for TNF-α, IL-6, COX-2, and MMP-3 .
Q. How are dose-response relationships established for this compound in preclinical studies?
Administer this compound orally (e.g., 20–80 mg/kg/day) over 21 days. Dose-dependent effects are validated via:
- Statistical analysis : Tukey’s test or ANOVA for comparing treatment groups.
- Regression models : Correlating dosage with reductions in paw edema or cytokine levels .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s inhibition of NF-κB and MAPK pathways in rheumatoid arthritis?
this compound suppresses phosphorylation of p65 (NF-κB) and p38/JNK (MAPK), reducing pro-inflammatory cytokine production. Key methodologies:
- Western blotting : Quantify p-IκBα, p-p38, and p-JNK levels.
- Luciferase reporter assays : Measure NF-κB transcriptional activity in transfected cells .
- Kinase inhibition assays : Validate direct interactions using recombinant proteins .
Q. How can researchers resolve contradictions in this compound’s efficacy across different arthritis models?
Contradictions may arise from model-specific pathophysiology (e.g., CIA vs. adjuvant-induced arthritis). Mitigation strategies:
Q. What experimental designs optimize this compound’s synergistic effects with other polyphenols (e.g., ellagic acid)?
Use factorial design experiments to test combinations. For example:
| Component | Y1 (Anti-inflammatory) | Y2 (Antioxidant) | Y3 (Synovial Protection) |
|---|---|---|---|
| This compound | -3.49 | 1.02 | 0.88 |
| Ellagic Acid | 2.15 | -0.67 | 1.34 |
| Table adapted from multivariate analysis of polyphenol interactions . |
- Response surface methodology (RSM) : Model interaction effects.
- Isobolographic analysis : Determine additive/synergistic outcomes .
Q. How can researchers address variability in this compound’s bioavailability during pharmacokinetic studies?
- LC-MS/MS quantification : Measure plasma concentrations post-administration.
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2.
- Formulation optimization : Test nanoemulsions or liposomes to enhance solubility .
Q. What statistical approaches are robust for analyzing this compound’s multi-parametric effects (e.g., cytokine reduction, bone preservation)?
- Multivariate ANOVA (MANOVA) : Assess correlated outcomes (e.g., IL-6 + bone erosion).
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., micro-CT + histopathology).
- Mixed-effects models : Account for inter-individual variability in longitudinal studies .
Methodological Best Practices
Q. How to ensure reproducibility in this compound studies?
- Detailed protocols : Document extraction/purification steps (solvent ratios, column specifications).
- Positive controls : Include reference compounds (e.g., methotrexate in arthritis models).
- Data transparency : Share raw histopathology images and micro-CT datasets in supplementary materials .
Q. What strategies validate this compound’s target specificity in pathway inhibition?
- CRISPR/Cas9 knockouts : Disrupt NF-κB or MAPK genes to confirm dependency.
- Surface plasmon resonance (SPR) : Measure binding affinity to kinases (e.g., p38).
- RNA-seq : Identify transcriptome-wide changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
